molecular formula C5H2BrF2NO2S B2674511 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride CAS No. 2253641-20-0

4-Bromo-3-fluoropyridine-2-sulfonyl fluoride

Cat. No. B2674511
CAS RN: 2253641-20-0
M. Wt: 258.04
InChI Key: HZFYPPVSAMDMEQ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoropyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2253641-20-0 . It is used in various applications, including as an intermediate for pharmaceutical and organic synthesis .

Scientific Research Applications

Regioselective Synthesis and Click Chemistry Applications

Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles

This application involves a metal-free preparation technique that leverages bromovinylsulfonyl fluoride as a building block. It facilitates the synthesis of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles, which are challenging to access through existing methods (Joice Thomas & V. Fokin, 2018).

SuFEx Clickable Reagent for Isoxazoles

The development of 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) as a new SuFEx clickable reagent for the regioselective construction of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides is another application. This provides a direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties, highlighting the compound's versatility in click chemistry (Jing Leng & Hua-Li Qin, 2018).

Fluorination Reactions and Synthesis of Fluorinated Compounds

Versatile Fluorinating Agent

Poly-4-vinylpyridinium poly(hydrogen fluoride) (PVPHF), containing hydrogen fluoride, demonstrates the compound's use as a versatile fluorinating agent for hydrofluorination, bromofluorination of alkenes and alkynes, and other fluorination reactions. This showcases the broad applicability of related compounds in synthesizing fluorinated materials (G. Olah et al., 1993).

Stereoselective Construction and Antimicrobial Applications

Stereoselective Construction of Enaminyl Sulfonyl Fluorides

A protocol using a bromo-triazolethane-sulfonyl fluoride derivative for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals, has been developed. This method also highlighted the improved antimicrobial activity against Gram-positive bacteria of vinyl sulfonyl fluoride functionalized pharmaceuticals, demonstrating the potential medicinal chemistry applications of such compounds (Jing Leng et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-3-fluoropyridine-4-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-3-fluoropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2NO2S/c6-3-1-2-9-5(4(3)7)12(8,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFYPPVSAMDMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoropyridine-2-sulfonyl fluoride

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